molecular formula C9H13NO2 B196294 8-Azaspiro[4.5]decane-7,9-dione CAS No. 1075-89-4

8-Azaspiro[4.5]decane-7,9-dione

Cat. No. B196294
CAS RN: 1075-89-4
M. Wt: 167.2 g/mol
InChI Key: YRTHJMQKDCXPAY-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decane-7,9-dione is a chemical compound with the molecular formula C9H13NO2 . It is a solid substance at room temperature . This compound is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 8-Azaspiro[4.5]decane-7,9-dione can be achieved from 3,3-tetramethylene glutaric acid and acetic anhydride . The reaction mixture is then treated with ammonium acetate .


Molecular Structure Analysis

The InChI code for 8-Azaspiro[4.5]decane-7,9-dione is 1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12) . This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

8-Azaspiro[4.5]decane-7,9-dione is a solid substance at room temperature . It has a molecular weight of 167.21 .

Scientific Research Applications

  • Anticonvulsant Properties : Several studies have synthesized and evaluated various derivatives of 8-Azaspiro[4.5]decane-7,9-dione for their anticonvulsant properties. Compounds such as N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones have shown promising anticonvulsant activities in models like the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests (Kamiński, Obniska, & Dybała, 2008). Similar studies have explored the impact of aromatic substitution on these properties (Obniska, Kamiński, & Tatarczyńska, 2006).

  • Enantioselective Microbial Reduction : The enantioselective microbial reduction of derivatives of 8-Azaspiro[4.5]decane-7,9-dione has been studied, demonstrating the potential for producing specific enantiomers of these compounds for various applications (Patel et al., 2005).

  • Reactivity in Chemical Reactions : Studies have shown enhanced reactivity of certain derivatives of 8-Azaspiro[4.5]decane-7,9-dione in chemical reactions like the Castagnoli-Cushman reaction, suggesting their usefulness in synthesizing complex organic compounds (Rashevskii et al., 2020).

  • Pharmacological Activities : Derivatives of 8-Azaspiro[4.5]decane-7,9-dione have been evaluated for their pharmacological activities, including potential uses in treating anxiety and hypersensitivity, as demonstrated by studies on compounds like buspirone (McAloon et al., 1995).

  • Anticancer and Anti-TB Activity : A recent study synthesized new derivatives and assessed them for anticancer and anti-TB activities. Compounds exhibited moderate to potent activity against various cancer cell lines and significant activity against MTBH37Rv strain of tuberculosis (Mane et al., 2020).

Safety And Hazards

The safety information for 8-Azaspiro[4.5]decane-7,9-dione indicates that it is classified under GHS06 and GHS09 pictograms . The hazard statements include H301 (Toxic if swallowed) and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary statements include P273 (Avoid release to the environment) and P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTHJMQKDCXPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057616
Record name 8-Azaspiro[4.5]decane-7,9-dione
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

8-Azaspiro[4.5]decane-7,9-dione

CAS RN

1075-89-4
Record name 8-Azaspiro[4.5]decane-7,9-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
416
Citations
SG Mane, DS Reddy, KS Katagi, A Kumar… - Journal of Molecular …, 2021 - Elsevier
In this work, a series of new 8-[(substituted 2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione derivatives (1a - 1l) is synthesized and characterized by 1 H NMR, 13 C …
Number of citations: 6 www.sciencedirect.com
SL Goldberg, VB Nanduri, L Chu, RM Johnston… - Enzyme and microbial …, 2006 - Elsevier
The enantioselective microbial reduction of 6-oxo-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione (1) to either of the corresponding (S)- and (R)-6-hydroxy-8-[…
Number of citations: 30 www.sciencedirect.com
R Patel, L Chu, V Nanduri, J Li, A Kotnis, W Parker… - Tetrahedron …, 2005 - Elsevier
The enantioselective microbial reduction of 6-oxo-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione 1 to either of the corresponding (R)- or (S)-6-hydroxy-8-[4-[…
Number of citations: 39 www.sciencedirect.com
JL Mokrosz, A Dereń-Wesołek… - Journal of medicinal …, 1996 - ACS Publications
A new analog of buspirone (1), ie, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione (6a), was synthesized. In was demonstrated that buspirone and its …
Number of citations: 42 pubs.acs.org
YH Wu, JW Rayburn, LE Allen… - Journal of Medicinal …, 1972 - ACS Publications
A series of 8-(4-pyridyl-and 4-pyrimidinyl-l-piperazinylalkyl)-8-azaspiro [4.5] decane-7, 9-diones was synthesized for psychotropic studies. In testing for suppression of conditioned …
Number of citations: 119 pubs.acs.org
A Dereń-Wesolek, E Tatarczyńska… - Journal of …, 1998 - journals.sagepub.com
In the conflict drinking test, used as a model to examine anxiolytic-like activity, the novel buspirone analogue 8- [4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl)-8-azaspiro[4.5]decane-7,9-…
Number of citations: 19 journals.sagepub.com
MJ Konkel, JM Wetzel, M Cahir, DA Craig… - Journal of medicinal …, 2005 - ACS Publications
We have discovered high-affinity antagonists (exemplified by 11 and 12) that are the most selective for α 1d -adrenergic receptors (α 1d -AR) reported to date. In cloned receptor assay …
Number of citations: 16 pubs.acs.org
AS Goetz, HK King, SDC Ward, TA True… - European journal of …, 1995 - Elsevier
BMY 7378 (8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride), a 5-HT 1A receptor partial agonist, also binds to α 1 -adrenoceptors. …
Number of citations: 340 www.sciencedirect.com
A Benarab, G Guillaumet - Heterocycles (Sendai), 1993 - pascal-francis.inist.fr
Synthesis and serotonergic activity of 8-[4-(2,3-dihydro-1,4-dioxino [2,3-b] pyridin-2-yl-methylamino)butyl]-8-azaspiro [4.5] decane-7,9-dione CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic …
Number of citations: 15 pascal-francis.inist.fr
R Villalobos‐Molina… - British journal of …, 1999 - Wiley Online Library
The role of α 1D ‐adrenoceptors in the vasculature of spontaneously hypertensive (SHR) and normotensive Wistar Kyoto rats (WKY), of different ages was assessed in pithed rats by the …
Number of citations: 86 bpspubs.onlinelibrary.wiley.com

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